molecular formula C7H5BrN2 B1382787 4-Bromo-6-methyl-nicotinonitrile CAS No. 1374665-16-3

4-Bromo-6-methyl-nicotinonitrile

Cat. No.: B1382787
CAS No.: 1374665-16-3
M. Wt: 197.03 g/mol
InChI Key: CGJGUCHHGBTTDY-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-nicotinonitrile is a chemical compound with the molecular formula C7H5BrN2. It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 4th position and a methyl group at the 6th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methyl-nicotinonitrile typically involves the bromination of 6-methyl-nicotinonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 4th position of the pyridine ring. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of various substituted nicotinonitrile derivatives.

    Coupling: Formation of biaryl compounds or other complex organic molecules.

    Reduction: Formation of 4-bromo-6-methyl-nicotinamide or 4-bromo-6-methyl-aminopyridine.

Scientific Research Applications

4-Bromo-6-methyl-nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-methyl-nicotinonitrile
  • 4-Chloro-6-methyl-nicotinonitrile
  • 4-Bromo-3-methyl-nicotinonitrile

Uniqueness

4-Bromo-6-methyl-nicotinonitrile is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-bromo-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJGUCHHGBTTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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